molecular formula C9H9ClN4 B8335195 4-Chloro-6-(N,N-dimethylamino)-pyrido[3,4-d]pyrimidine

4-Chloro-6-(N,N-dimethylamino)-pyrido[3,4-d]pyrimidine

Cat. No. B8335195
M. Wt: 208.65 g/mol
InChI Key: QCEPAUUUYZXMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06174889B1

Procedure details

6(N,N-Dimethylamino)-pyrido[3,4-d]pyrimidin-4-one (12 g) was carefully treated with phosphorus oxychloride (42 ml) and triethylamine (18 ml) at room temperature under N2. After 1 hour at room temperature and 1 hour at 50° C., the mixture was concentrated in vacuo, azeotroping with toluene, then taken up in ethyl acetate, washed with sodium bicarbonate solution, dried and concentrated in vacuo to give the title compound (10.34 g); δH CDCl3 9.13(1H,s), 8.74(1H,s), 6.69(1H,s), 3.25(6H,s).
Name
6(N,N-Dimethylamino)-pyrido[3,4-d]pyrimidin-4-one
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[N:14]=[CH:13][C:7]2[N:8]=[CH:9][NH:10][C:11](=O)[C:6]=2[CH:5]=1)[CH3:3].P(Cl)(Cl)([Cl:17])=O>C(N(CC)CC)C>[Cl:17][C:11]1[C:6]2[CH:5]=[C:4]([N:2]([CH3:3])[CH3:1])[N:14]=[CH:13][C:7]=2[N:8]=[CH:9][N:10]=1

Inputs

Step One
Name
6(N,N-Dimethylamino)-pyrido[3,4-d]pyrimidin-4-one
Quantity
12 g
Type
reactant
Smiles
CN(C)C1=CC2=C(N=CNC2=O)C=N1
Name
Quantity
42 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
1 hour at 50° C., the mixture was concentrated in vacuo
Duration
1 h
CUSTOM
Type
CUSTOM
Details
azeotroping with toluene
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=NC(=C2)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.